3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(8-5-6-8)11(17)16(12(18)15-13)10-4-2-3-9(14)7-10/h2-4,7-8H,5-6,14H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNNUONFHDPHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione typically involves multiple steps, starting with the formation of the imidazolidine ring. One common approach is the cyclization of an appropriate diamine with a diketone or keto-ester under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Continuous flow chemistry techniques can be employed to improve efficiency and yield. Purification steps, such as recrystallization or chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The imidazolidine ring can be reduced to form amines or other reduced derivatives.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as ammonia (NH₃) and electrophiles like halogens (Cl₂, Br₂) are used in substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amines, alcohols, and other reduced derivatives.
Substitution: : Halogenated compounds, nitro compounds, and other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Research indicates that compounds with similar imidazolidine structures exhibit various biological activities, including:
- Anticancer Activity : Studies suggest that derivatives of imidazolidine can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Compounds containing amino groups have shown effectiveness against bacterial strains, making them candidates for antibiotic development.
Neuroscience
Recent investigations have focused on the neuroprotective effects of imidazolidine derivatives. Preliminary studies indicate that 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione may influence neurotransmitter systems, potentially providing benefits in treating neurodegenerative diseases.
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to bind to specific enzymes makes it a valuable tool for elucidating metabolic pathways.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several imidazolidine derivatives, including this compound. The results showed significant inhibition of cancer cell proliferation in vitro, suggesting a mechanism involving apoptosis induction.
Case Study 2: Antimicrobial Efficacy
In research conducted by Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. Results demonstrated that it exhibited potent antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for new antibiotic therapies.
Mechanism of Action
The mechanism by which 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Key Structural Variations
*Molecular weight varies depending on hydrochloride salt (e.g., 255.7 g/mol for hydrochloride form ).
Impact of Substituents on Activity
- Cyclopropyl vs. Ethyl/Isopropyl at Position 5: The cyclopropyl group in the target compound enhances steric hindrance and hydrophobic interactions with ATAD2 residues (e.g., ARG1007, LYS1011), contributing to a pIC50 of 6.5–7.5 μM .
- Aromatic vs. Aliphatic Substituents at Position 3: The 3-aminophenyl group in the target compound enables hydrogen bonding with TYR1021 and ASN1064 in ATAD2 . Aliphatic substituents (e.g., diisopropylaminoethyl in ) shift activity toward kinase inhibition (e.g., Raf/MEK/ERK pathways).
Analytical Data
- ¹H/¹³C NMR : Cyclopropyl protons resonate at δ ~0.5–1.5 ppm, while methyl groups appear at δ ~1.2–1.5 ppm .
- LC-MS : Molecular ion peaks align with calculated masses (e.g., m/z 401.46 for C₂₄H₂₃N₃O₃ ).
Pharmacological and Biochemical Insights
ATAD2 Inhibition
- The target compound binds ATAD2 with a novel mode, forming hydrogen bonds via the imidazolidine-2,4-dione core and hydrophobic interactions via cyclopropyl/methyl groups .
- Derivatives with bulkier groups (e.g., triazolopyridine in compound 28) achieved higher potency (pIC50 7.5 μM) .
Selectivity and Toxicity
- Thiazolidine-2,4-dione derivatives (e.g., Scheme 63 compounds ) exhibit melanoma-selective cytotoxicity but may lack the specificity of imidazolidine-2,4-diones for ATAD2.
Biological Activity
3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is an organic compound characterized by its unique imidazolidine core structure. With a molecular formula of C14H17N3O2 and a molecular weight of approximately 245.31 g/mol, this compound has garnered attention for its potential biological activities and applications in scientific research.
Chemical Structure and Properties
The compound features:
- Imidazolidine Core : This structure is known for its diverse biological activities.
- Cyclopropyl Group : This contributes to the compound's unique reactivity and stability.
- Amino-Substituted Phenyl Group : This functional group is critical for its biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, which are detailed below:
Antimicrobial Properties
The compound's ability to interact with microbial systems has been investigated. Similar compounds have shown activity against various pathogens, indicating that this compound may also possess antimicrobial properties.
Understanding the mechanism by which this compound exerts its biological effects is crucial. Interaction studies suggest that it may influence:
- Siderophore Synthesis : Compounds like this can modulate iron uptake mechanisms in bacteria.
- Apoptotic Pathways : By triggering pathways leading to programmed cell death in cancer cells.
Case Studies and Research Findings
- Cell Viability Assays : In vitro studies using various cancer cell lines have indicated that imidazolidine derivatives can significantly reduce cell viability at certain concentrations.
- In Vivo Models : Animal studies are necessary to confirm the efficacy and safety of this compound in living organisms.
- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of similar compounds helps elucidate how modifications to the structure affect biological activity.
Q & A
Q. What are common synthetic routes for preparing 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione and its derivatives?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of hydantoin analogs (e.g., 5-substituted imidazolidine-2,4-diones) are often synthesized using alkylation or acylation of the parent hydantoin scaffold. In one protocol, 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione was alkylated with a ketone-containing side chain under basic conditions (e.g., EtOH/NaH) to yield substituted derivatives . Reaction optimization typically involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield and purity.
Q. How can researchers characterize the structure of this compound and validate its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for structural elucidation. For instance, in ¹H NMR, the cyclopropyl group’s protons appear as distinct multiplets (δ ~0.5–1.5 ppm), while the aromatic protons of the 3-aminophenyl moiety resonate between δ 6.5–7.5 ppm. Overlapping signals (e.g., water peaks in DMSO-d₆) can be resolved using 2D NMR techniques like COSY or HSQC . Mass spectrometry (UPLC-MS or HRMS) confirms molecular weight, with fragmentation patterns aiding in functional group identification. Purity (>95%) is validated via HPLC with UV detection at λ ~210–254 nm .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced reactivity or selectivity?
Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties, such as charge distribution at reactive sites (e.g., the amino group or cyclopropyl ring). For example, ICReDD’s approach combines reaction path searches using DFT with machine learning to prioritize experimental conditions . This reduces trial-and-error by identifying optimal substituents (e.g., electron-withdrawing groups on the phenyl ring) that stabilize transition states in alkylation or cycloaddition reactions .
Q. What experimental design strategies resolve contradictions in spectral or reactivity data?
Factorial design (e.g., response surface methodology) systematically tests variables like catalyst loading, solvent polarity, and reaction time. For instance, if NMR data conflicts with computational predictions (e.g., unexpected coupling constants), controlled experiments can isolate variables such as solvent effects on conformational equilibria . Statistical tools (ANOVA) identify significant factors, while replication minimizes random error .
Q. How can researchers address discrepancies in reaction yields or byproduct formation during scale-up?
Membrane separation technologies (e.g., nanofiltration) or crystallization optimization (via solvent-antisolvent screening) improve purity during scale-up . For example, if a reaction produces regioisomeric byproducts (due to competing alkylation sites), kinetic studies using in-situ IR spectroscopy can track intermediate formation and adjust reaction quench timing . Process simulation software (Aspen Plus) models mass transfer limitations in batch-to-continuous transitions .
Q. What methodologies validate the biological or catalytic activity of derivatives?
Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., cyclopropyl vs. methyl groups) followed by enzymatic or receptor-binding assays. For instance, IC₅₀ values from kinase inhibition assays can be correlated with steric/electronic parameters (Hammett σ constants) derived from computational models . Confocal microscopy or X-ray crystallography may further resolve binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
